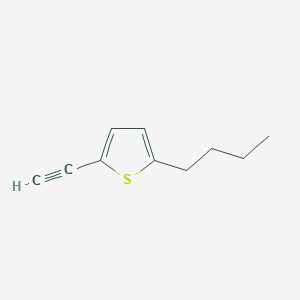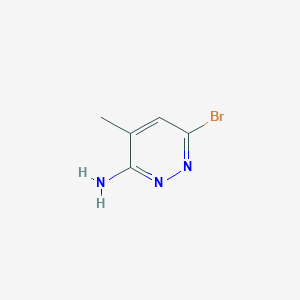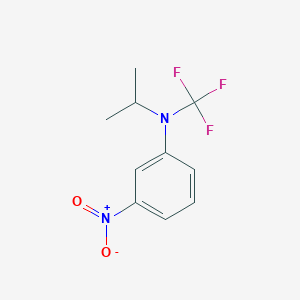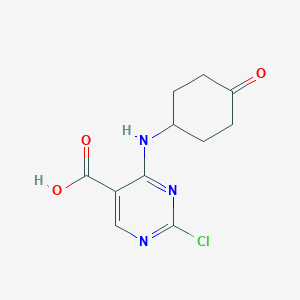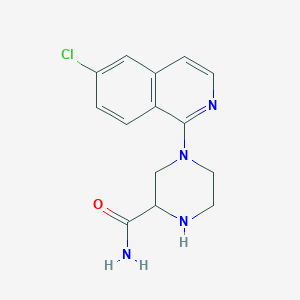
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound features a piperazine ring substituted with a 6-chloro-1-isoquinolinyl group and a carboxamide group, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide typically involves the following steps:
Formation of the Isoquinoline Derivative: The initial step involves the chlorination of isoquinoline to form 6-chloroisoquinoline.
Piperazine Derivative Formation: The next step involves the reaction of piperazine with a suitable carboxylating agent to form 2-piperazinecarboxamide.
Coupling Reaction: Finally, the 6-chloroisoquinoline is coupled with the 2-piperazinecarboxamide under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Advanced purification techniques to obtain high-purity product.
化学反应分析
Types of Reactions
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing groups.
Substitution Products: Compounds with different functional groups replacing the chloro group.
科学研究应用
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, or other cellular processes to exert its effects.
相似化合物的比较
Similar Compounds
3-[(6-Chloro-1-isoquinolinyl)ethynyl]benzonitrile: A compound with a similar isoquinoline structure but different functional groups.
2,3-Dichloro-N-[1-(6-chloro-1-isoquinolinyl)-4-piperidinyl]benzamide: Another compound with a similar isoquinoline core but different substituents.
Uniqueness
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
分子式 |
C14H15ClN4O |
|---|---|
分子量 |
290.75 g/mol |
IUPAC 名称 |
4-(6-chloroisoquinolin-1-yl)piperazine-2-carboxamide |
InChI |
InChI=1S/C14H15ClN4O/c15-10-1-2-11-9(7-10)3-4-18-14(11)19-6-5-17-12(8-19)13(16)20/h1-4,7,12,17H,5-6,8H2,(H2,16,20) |
InChI 键 |
UHJPXLOASXTRDE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(N1)C(=O)N)C2=NC=CC3=C2C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13978139.png)
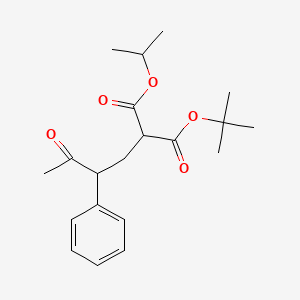
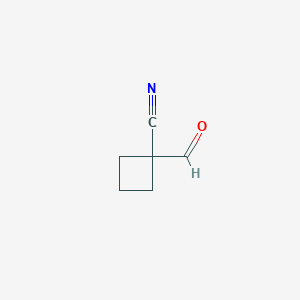
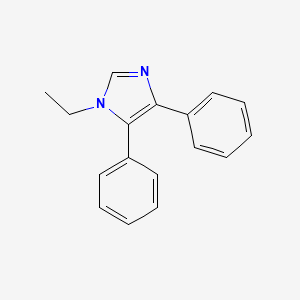
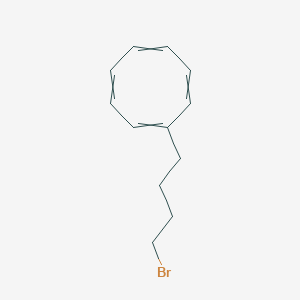
![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)
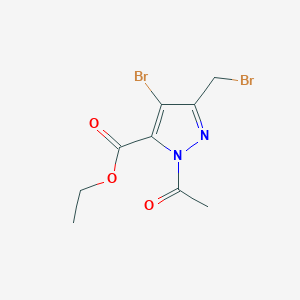
![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)

![[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid](/img/structure/B13978189.png)
